2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPBNYVGXSUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide typically involves several key steps:
Iodination : The first step often involves the iodination of a benzamide precursor. This can be achieved using iodine and an appropriate oxidizing agent to introduce the iodine atom at the desired position on the benzene ring.
Bromination : Following iodination, the bromo group is introduced through a bromination reaction. This may involve reagents such as bromine or N-bromosuccinimide (NBS).
Alkylation : The final step involves attaching the cyclopropylmethyl group to the nitrogen atom of the benzamide. This is typically achieved through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.
Reaction Conditions
The reaction conditions for each step are crucial for achieving high yields and purity:
Iodination : The reaction is often conducted in a solvent like dichloromethane or acetonitrile, with an oxidizing agent such as potassium iodate or chloramine-T.
Bromination : Bromination reactions typically use NBS in a solvent like dichloromethane or chloroform, often at room temperature.
Alkylation : Alkylation reactions are usually performed in a polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), with a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of complex organic compounds like This compound often involves optimized versions of laboratory synthesis methods. Techniques such as continuous flow synthesis and the use of automated reactors are employed to maximize yield and purity while minimizing costs and environmental impact.
Research Findings
While specific research findings on This compound are limited, studies on similar compounds provide valuable insights into synthetic strategies and challenges:
Ugi-4CR Reactions : Multicomponent reactions like the Ugi-4CR have been used to synthesize complex benzamide derivatives efficiently, highlighting the potential for adapting these methods to related compounds.
Suzuki Coupling : Late-stage functionalization techniques such as Suzuki coupling have been applied to benzamide derivatives, demonstrating the versatility of these compounds in further chemical transformations.
Data Tables
Given the lack of specific data on This compound , the following table illustrates a general approach to synthesizing similar compounds:
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Iodination | Iodine, Oxidizing Agent | Dichloromethane | Room Temperature |
| Bromination | NBS | Chloroform | Room Temperature |
| Alkylation | Cyclopropylmethyl Bromide, Base | DMF | 50-100°C |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms, along with the cyclopropylmethyl group, contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide (CAS 1016822-63-1)
- Structure : Replaces iodine with fluorine at position 3.
- Molecular Weight : 272.11 g/mol (vs. ~401.03 g/mol for the target compound).
- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric bulk and alter electronic effects compared to iodine. This substitution likely decreases lipophilicity (logP) and may impact binding affinity in biological systems due to weaker halogen bonding .
5-Bromo-2-chloro-N-cyclopropylbenzamide (II.12.a)
- Synthesis : Achieved 82% yield using T3P as a coupling agent, suggesting efficient synthetic routes for related benzamides .
- Impact of Substituents: Chlorine’s intermediate electronegativity and size between bromine and iodine may balance electronic and steric effects. The cyclopropyl group (vs.
Functional Group and Scaffold Modifications
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide
- Structure : Sulfonamide group replaces benzamide; naphthalene ring adds bulk.
- Biological Relevance: Sulfonamides are associated with antibacterial and antitumor activities, suggesting divergent applications compared to benzamides.
5-Bromo-2-iodobenzonitrile (CAS 121554-10-7)
- Structure : Nitrile group replaces the amide; bromine and iodine positions mirror the target compound.
Substituent Position and Ring Modifications
N-cyclopropyl-N-ethyl-4-iodobenzamide Derivatives
- Structure : Iodine at position 4 (para) vs. position 5 (meta) in the target compound; ethyl and cyclopropyl groups on nitrogen.
- Pharmacological Implications : Para-substituted iodobenzamides may exhibit distinct target selectivity due to altered geometry. The ethyl group could improve metabolic stability compared to cyclopropylmethyl .
2-amino-4-bromo-3-fluoro-5-iodobenzamide
- Structure: Additional amino and fluoro substituents introduce hydrogen-bonding capabilities and electronic modulation.
- Solubility and Bioavailability: The amino group enhances hydrophilicity, contrasting with the hydrophobic cyclopropylmethyl group in the target compound .
Comparative Data Table
Research Implications
- Halogen Effects : Iodine’s polarizability enhances halogen bonding, critical for target engagement in drug design, while bromine/chlorine offer cost-effective alternatives with moderate effects .
- Substituent Optimization : Cyclopropylmethyl improves metabolic stability over smaller alkyl groups but may reduce solubility. Positional isomerism (e.g., para vs. meta iodine) alters target selectivity .
- Synthetic Feasibility : High-yield protocols for halogenated benzamides (e.g., T3P-mediated coupling) support scalable production .
Biological Activity
2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrI N2O, and it features a bromine atom at the 2-position and an iodine atom at the 5-position on the benzamide ring. The cyclopropylmethyl group contributes to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that halogenated benzamides can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives with similar structures showed promising activity against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's potential as an anticancer agent is another area of interest. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, compounds with similar halogen substitutions have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Electrophilic Substitution : The presence of bromine and iodine atoms allows for electrophilic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with biomolecules.
- Enzyme Inhibition : Similar compounds have been observed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of a series of halogenated benzamides, including derivatives similar to this compound. Results indicated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against selected pathogens.
- Cytotoxicity Assays : In vitro cytotoxicity assays using MTT assays showed that compounds with structural similarities to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting a potential for further development as anticancer agents .
Data Table: Biological Activities Summary
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| HATU, DIPEA | DMF | 25°C | 12h | 65 |
| EDCI, DMAP | DCM | 40°C | 8h | 58 |
Basic: Which spectroscopic techniques are most effective for characterizing substitution patterns in this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and isotopic patterns (Br/I have distinct signatures) .
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | Technique | Expected Signal Range |
|---|---|---|
| Cyclopropane CH₂ | 1H NMR | 0.5–1.5 ppm |
| Aromatic Br/I | 13C NMR | 95–140 ppm (C-Br/I) |
| Amide C=O | IR | ~1650 cm⁻¹ |
Advanced: How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism in the cyclopropane-amide group?
Methodological Answer:
- Step 1: Perform variable-temperature NMR (VT-NMR) to observe coalescence of split signals. Lower temperatures slow isomerization, resolving distinct peaks .
- Step 2: Use computational modeling (DFT) to predict energy barriers for rotation. Compare with experimental VT-NMR data to validate isomerization pathways .
- Step 3: Apply 2D NOESY to detect spatial proximity between cyclopropane protons and aromatic/amide groups, confirming dominant conformers .
Advanced: What computational methods predict the reactivity of bromo and iodo substituents in cross-coupling reactions?
Methodological Answer:
- Step 1: Perform frontier molecular orbital (FMO) analysis to assess electron density at halogen sites. Iodo groups typically have lower LUMO energies, favoring oxidative addition in Pd-catalyzed couplings .
- Step 2: Use molecular dynamics (MD) simulations to model steric effects of the cyclopropane group on catalyst accessibility.
- Step 3: Validate predictions with experimental Suzuki-Miyaura or Ullmann coupling trials. Compare yields with/without steric modifiers (e.g., bulky ligands) .
Basic: What key precautions prevent dehalogenation during synthesis or storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent photolytic cleavage of C-Br/I bonds .
- Reaction Conditions: Avoid strong reducing agents (e.g., LiAlH₄) and high temperatures (>100°C) in polar solvents.
- Purification: Use mild eluents (e.g., hexane/EtOAc) during chromatography to minimize decomposition .
Advanced: How can researchers design experiments to probe electronic effects of the cyclopropane ring on benzamide reactivity?
Methodological Answer:
- Step 1: Synthesize analogs with varying substituents (e.g., cyclopropane vs. cyclohexane) and compare reaction kinetics in hydrolysis or coupling reactions .
- Step 2: Use Hammett σ constants or DFT-calculated partial charges to quantify electronic contributions.
- Step 3: Correlate results with spectroscopic data (e.g., IR C=O stretch shifts) to link electronic structure to reactivity .
Q. Table 3: Example Electronic Effects on Reactivity
| Substituent | Hydrolysis Rate (k, s⁻¹) | C=O IR Shift (cm⁻¹) |
|---|---|---|
| Cyclopropane methyl | 2.1 × 10⁻⁴ | 1655 → 1662 |
| Cyclohexane methyl | 5.3 × 10⁻⁴ | 1655 → 1658 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
